

Technical Guide: Physicochemical Properties of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**, a fluorinated aromatic compound of interest in organic synthesis and drug discovery. This document compiles available data on its physical and chemical characteristics, details a key experimental protocol for its derivatization, and presents a visual representation of the synthetic workflow. Due to the limited availability of experimentally determined data for this specific isomer (CAS 132839-58-8), this guide also includes data for the closely related isomer, 4-Bromo-3-nitrobenzotrifluoride (CAS 349-03-1), for comparative purposes.

Core Physicochemical Properties

2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a substituted benzene ring featuring a bromine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties, reactivity, and overall physicochemical profile.

Data Presentation

The following table summarizes the available quantitative data for **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** and its isomer.

Property	2-Bromo-1-nitro-4-(trifluoromethyl)benzene (CAS: 132839-58-8)	4-Bromo-3-nitrobenzotrifluoride (Isomer, CAS: 349-03-1)
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [1]	C ₇ H ₃ BrF ₃ NO ₂ [2]
Molecular Weight	270.00 g/mol [1]	270.00 g/mol [2]
Physical State	Liquid (at room temperature)	Clear yellow liquid [3]
Melting Point	Data not available	-5 °C [4]
Boiling Point	Data not available	90 °C at 3 mmHg [3]
logP (XLogP3)	Data not available	2.8 [2]
Solubility	Low solubility in water; soluble in organic solvents.	Generally soluble in common organic solvents. [3]

Disclaimer: Experimental physicochemical data for **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** (CAS 132839-58-8) is not readily available in the public domain. The data for the isomer 4-Bromo-3-nitrobenzotrifluoride (CAS 349-03-1) is provided as a reference.

Experimental Protocols

A key reaction involving **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** (referred to in the source as 4-bromo-3-nitrobenzotrifluoride) is its conversion to 4-cyano-3-nitrobenzotrifluoride. This reaction is significant as it demonstrates a pathway to introduce a cyano group, a valuable synthon in organic chemistry.

Cyanation of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Objective: To replace the bromine atom with a cyano group via nucleophilic aromatic substitution.

Materials:

- **2-Bromo-1-nitro-4-(trifluoromethyl)benzene** (1 equivalent)

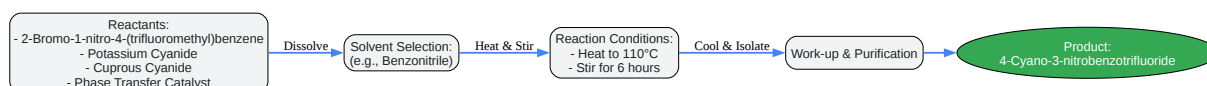
- Potassium cyanide (0.9 equivalents)[5]
- Cuprous cyanide (0.1 equivalents)[5]
- Phase transfer catalyst (e.g., tetraethylammonium bromide or tetrabutylammonium bromide) [5]
- Solvent (e.g., benzonitrile, acetonitrile, n-butanol, or dimethylsulfoxide)[5]

Procedure:

- A mixture of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**, potassium cyanide, cuprous cyanide, and a phase transfer catalyst is prepared in a suitable reaction vessel.[5]
- An appropriate solvent (benzonitrile, acetonitrile, or n-butanol have shown excellent selectivity) is added. The concentration of the starting material in the solvent can range from 0.2 ml/mmol to 0.4 ml/mmol.[5]
- The reaction mixture is heated to 110°C.[5]
- The reaction is maintained at this temperature for 6 hours.[5]
- Upon completion, the reaction mixture is cooled, and the product, 4-cyano-3-nitrobenzotrifluoride, is isolated and purified using standard organic chemistry techniques.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the cyanation of **2-Bromo-1-nitro-4-(trifluoromethyl)benzene**.



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Cyanation Reaction Workflow

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